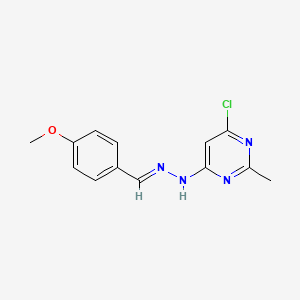
2-acetyl-4-chlorophenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-chlorophenyl 2-chlorobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It belongs to the phenylacetic acid derivative class of drugs and has been used for over 40 years. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Mechanism of Action
Diclofenac inhibits the COX enzymes by binding to the active site of the enzyme. The inhibition of COX enzymes leads to the reduction of prostaglandin synthesis. This results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. Diclofenac has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It is readily available and cost-effective. It has been extensively studied and its pharmacological properties are well understood. However, it also has some limitations. It has a narrow therapeutic window and can cause adverse effects at high doses. It can also interfere with other biochemical pathways in the body.
Future Directions
There are several future directions for 2-acetyl-4-chlorophenyl 2-chlorobenzoate research. One area of research is the development of new formulations of 2-acetyl-4-chlorophenyl 2-chlorobenzoate that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the role of 2-acetyl-4-chlorophenyl 2-chlorobenzoate in the treatment of various diseases such as cancer and Alzheimer's disease. There is also a need for more research on the long-term effects of 2-acetyl-4-chlorophenyl 2-chlorobenzoate use and its impact on the environment.
Conclusion:
In conclusion, 2-acetyl-4-chlorophenyl 2-chlorobenzoate is a widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects. It inhibits COX enzymes and reduces the production of prostaglandins. Diclofenac has several advantages for lab experiments but also has some limitations. There are several future directions for 2-acetyl-4-chlorophenyl 2-chlorobenzoate research, including the development of new formulations and investigating its role in the treatment of various diseases.
Synthesis Methods
Diclofenac can be synthesized by the esterification of 2-acetyl-4-chlorophenol and 2-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
Scientific Research Applications
Diclofenac has been extensively studied for its pharmacological properties and therapeutic uses. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Diclofenac inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, swelling, and fever.
properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)12-8-10(16)6-7-14(12)20-15(19)11-4-2-3-5-13(11)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIQFPTXIZNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-chlorophenyl 2-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)


![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)




![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)